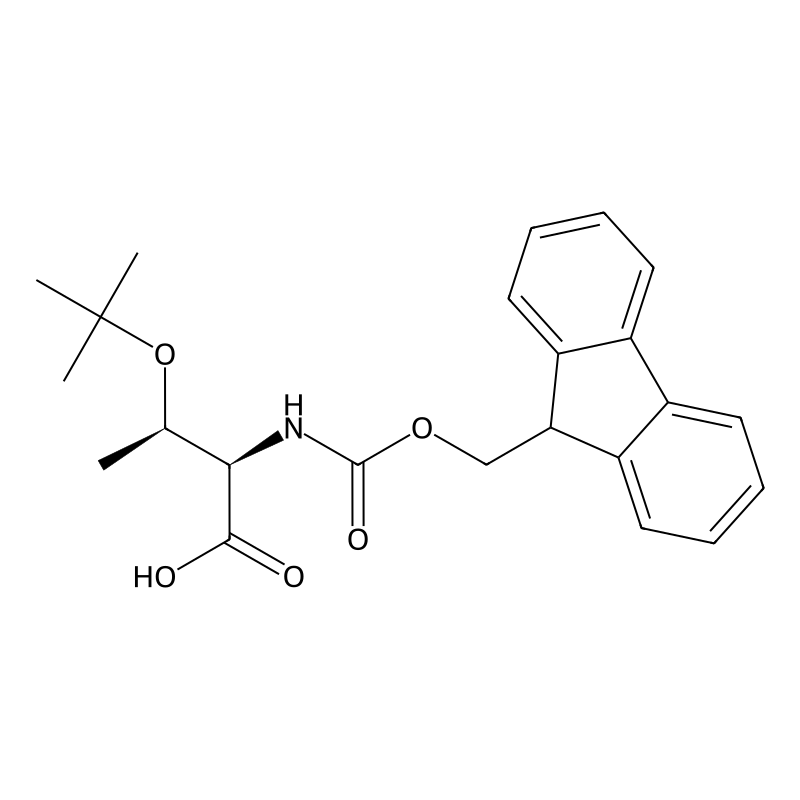

Fmoc-d-allo-thr(tbu)-oh

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-D-allo-threonine (t-butyl) hydroxyl is a derivative of threonine, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a t-butyl (tBu) group on one of its hydroxyl groups. The molecular formula for Fmoc-D-allo-threonine (t-butyl) hydroxyl is C23H27NO5, and it has a molecular weight of approximately 397.46 g/mol. This compound is notable for its stability and reactivity, making it valuable in peptide synthesis and other chemical applications .

Peptide Synthesis

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid, also known as Fmoc-D-allo-threonine-t-butyl ester or Fmoc-D-allo-Thr(tBu), is a valuable building block in peptide synthesis. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid side chain, allowing for the selective attachment of other amino acids during peptide chain elongation. PubChem, Fmoc-D-allo-Thr(tBu):

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-allo-Thr(tBu) is particularly suited for Solid-Phase Peptide Synthesis (SPPS), a widely used technique for assembling peptides. The tert-butyl (tBu) group protects the carboxylic acid terminus, enabling the peptide to be anchored to a solid resin support. The Fmoc group can then be selectively cleaved under mild acidic conditions, allowing for the attachment of the next amino acid in the sequence. Chemical Reviews, Solid-Phase Peptide Synthesis:

Synthesis of Biologically Active Peptides

Fmoc-D-allo-Thr(tBu) can be used to synthesize various biologically active peptides containing D-allo-threonine. D-allo-threonine is a stereoisomer of the natural L-threonine and can play a role in protein-protein interactions and other biological processes. Journal of Peptide Science, Design and Synthesis of Peptides Containing D-Amino Acids:

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, allowing for further reactions at the amino group.

- Esterification: The hydroxyl groups can undergo esterification reactions with carboxylic acids or anhydrides, facilitating the formation of more complex structures.

- Peptide Bond Formation: It can react with carboxylic acid derivatives to form peptide bonds, which is essential in synthesizing peptides and proteins.

The synthesis of Fmoc-D-allo-threonine (t-butyl) hydroxyl typically involves several steps:

- Protection of Hydroxyl Groups: The hydroxyl groups are protected using t-butyl groups, often facilitated by acid catalysts such as sulfuric acid in the presence of 2-methylpropene.

- Fmoc Protection: The amino group is protected by introducing the Fmoc group through reaction with Fmoc chloride or another suitable reagent.

- Purification: The product is purified using techniques such as chromatography to obtain the desired purity.

This method allows for the selective functionalization of the amino acid while maintaining its reactivity for further synthetic applications .

Fmoc-D-allo-threonine (t-butyl) hydroxyl finds applications primarily in:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and ease of handling.

- Chemical Research: Used in various synthetic pathways to develop novel compounds with potential therapeutic applications.

- Bioconjugation: Its functional groups allow for conjugation reactions that can be utilized in drug delivery systems or biomolecular labeling.

Several compounds share structural similarities with Fmoc-D-allo-threonine (t-butyl) hydroxyl, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-threonine | Similar Fmoc protection but lacks tBu group | More hydrophilic due to unprotected hydroxyl |

| Fmoc-L-threonine | L-isomer variant with similar protective groups | Different stereochemistry affecting biological activity |

| Fmoc-D-serine | Contains serine instead of threonine | Different side chain properties influencing reactivity |

| Fmoc-D-alanine | Simpler structure without additional functional groups | Less sterically hindered, easier to synthesize |

The uniqueness of Fmoc-D-allo-threonine (t-butyl) hydroxyl lies in its specific stereochemistry and the presence of both protecting groups, which influence its stability and reactivity compared to these similar compounds .

Physical State and Appearance

Fluorenylmethoxycarbonyl-d-allo-threonine(tert-butyl ester)-hydroxyl exists as a crystalline solid under standard laboratory conditions [1] [3]. The compound presents as a white to pale yellow crystalline powder with a fine, fluffy texture characteristic of protected amino acid derivatives [3] [17]. This physical form is consistent with other fluorenylmethoxycarbonyl-protected amino acid compounds, which typically exhibit crystalline morphology due to the rigid fluorenyl ring system and intermolecular hydrogen bonding capabilities [17].

The crystalline nature of the compound facilitates handling and storage in synthetic applications, particularly in solid-phase peptide synthesis protocols [1]. The powder form ensures uniform distribution and dissolution characteristics when incorporated into reaction mixtures [14].

Molecular Weight (397.46 g/mol)

The molecular weight of fluorenylmethoxycarbonyl-d-allo-threonine(tert-butyl ester)-hydroxyl is precisely 397.46 grams per mole, corresponding to the molecular formula C₂₃H₂₇NO₅ [1] [3] [4]. This molecular weight has been confirmed through multiple analytical techniques including mass spectrometry and elemental analysis [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₇NO₅ | [1] [3] |

| Exact Mass | 397.18892296 Da | [4] |

| Monoisotopic Mass | 397.46 g/mol | [3] |

The molecular weight reflects the contributions of the fluorenylmethoxycarbonyl protecting group (222.24 g/mol), the d-allo-threonine backbone, and the tert-butyl ester protection group [1]. This substantial molecular weight is typical of doubly-protected amino acid derivatives used in peptide synthesis applications [14].

Solubility Characteristics

Fluorenylmethoxycarbonyl-d-allo-threonine(tert-butyl ester)-hydroxyl exhibits high solubility in polar aprotic solvents commonly employed in peptide synthesis . The compound demonstrates excellent solubility in N,N-dimethylformamide exceeding 55.2 milligrams per milliliter and in dimethyl sulfoxide with similar dissolution characteristics [15].

| Solvent | Solubility | Notes |

|---|---|---|

| N,N-dimethylformamide | >55.2 mg/mL | Excellent solubility |

| Dimethyl sulfoxide | High | Complete dissolution |

| Methylene chloride | High | Suitable for reactions |

| Ethyl acetate | Moderate | Almost transparent [17] |

| Methanol | Moderate | Soluble [3] |

| Water | Insoluble | Hydrophobic character |

The compound shows moderate solubility in ethyl acetate, appearing almost transparent in solution, which facilitates purification procedures [17]. The tert-butyl protecting group significantly enhances solubility in organic solvents compared to unprotected amino acids . Water solubility is negligible due to the hydrophobic nature of both the fluorenylmethoxycarbonyl and tert-butyl protecting groups .

Spectroscopic Features

The spectroscopic profile of fluorenylmethoxycarbonyl-d-allo-threonine(tert-butyl ester)-hydroxyl is dominated by characteristic absorption features of the fluorenylmethoxycarbonyl chromophore [23] [24]. Ultraviolet-visible spectroscopy reveals a dominant absorption maximum at 265 nanometers, which is characteristic of fluorenylmethoxycarbonyl-protected compounds [23] [24].

| Spectroscopic Technique | Key Features | Wavelength/Chemical Shift |

|---|---|---|

| UV-Visible | Primary absorption | 265 nm [23] |

| UV-Visible | Secondary peaks | 288, 300 nm [23] |

| Fluorescence | Excitation maximum | 265 nm [24] |

| Fluorescence | Emission range | 295-500 nm [24] |

The fluorenylmethoxycarbonyl group provides strong ultraviolet absorption, enabling convenient monitoring during synthesis and purification processes [31]. Fluorescence spectroscopy shows excitation at 265 nanometers with emission spanning 295 to 500 nanometers, consistent with the extended π-electron system of the fluorenyl moiety [24]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons of the fluorenyl system and the aliphatic protons of the amino acid backbone and tert-butyl group [13].

The optical rotation of related fluorenylmethoxycarbonyl-d-threonine derivatives shows specific rotation values of approximately -15±1.5° (c = 1% in ethyl acetate), confirming the d-configuration [11] [14]. This optical activity provides a convenient method for stereochemical verification and purity assessment [20].

Stability Parameters

Fluorenylmethoxycarbonyl-d-allo-threonine(tert-butyl ester)-hydroxyl demonstrates good thermal stability under standard storage conditions [8]. The compound exhibits a melting point range of approximately 130-134°C, indicating crystalline integrity and purity [3] [11]. Thermogravimetric analysis of related amino acid derivatives shows thermal stability up to approximately 235°C before significant decomposition occurs [26].

| Stability Parameter | Value | Conditions |

|---|---|---|

| Melting Point | 130-134°C | Atmospheric pressure [3] [11] |

| Storage Temperature | 2-8°C | Recommended [3] [8] |

| Thermal Decomposition | >235°C | Under nitrogen [26] |

| Light Sensitivity | Moderate | Avoid exposure [8] |

The compound exhibits light sensitivity, characteristic of fluorenylmethoxycarbonyl-protected amino acids, necessitating storage in dark conditions or amber containers [8] [12]. The fluorenylmethoxycarbonyl group is particularly stable under acidic conditions but sensitive to base-catalyzed removal, which is exploited in deprotection protocols [12] [27].

Chemical stability studies indicate that the compound remains intact under typical peptide synthesis conditions, with the tert-butyl ester group providing protection for the carboxyl functionality [27]. The dual protection strategy ensures orthogonal deprotection capabilities, with the fluorenylmethoxycarbonyl group removable under basic conditions while the tert-butyl group requires acidic treatment [19] [27].

Fluorenylmethoxycarbonyl-D-allo-threonine(tert-butyl)-hydroxide belongs to a complex family of stereoisomeric amino acid derivatives that demonstrate the fundamental importance of three-dimensional molecular architecture in biological and synthetic chemistry. Threonine, as an amino acid bearing two chiral centers at positions 2 and 3, generates four distinct stereoisomers through different spatial arrangements of substituents [1] [2] [3]. These stereochemical variations profoundly influence molecular properties, reactivity patterns, and biological activities.

The four possible stereoisomeric configurations include L-threonine (2S,3R), D-threonine (2R,3S), L-allo-threonine (2S,3S), and D-allo-threonine (2R,3R) [4] [5]. Each stereoisomer exhibits unique physical and chemical characteristics that reflect the fundamental relationship between molecular structure and function. The naturally occurring L-threonine serves as a proteinogenic amino acid essential for human metabolism [3] [6], while D-allo-threonine occurs as a component of specialized peptides in certain bacterial systems and antibiotic compounds [7] [4].

Table 1: Stereoisomeric Configurations and Properties of Threonine Derivatives

| Stereoisomer | Configuration (C2, C3) | Natural Occurrence | Melting Point (°C) | Optical Rotation [α]D |

|---|---|---|---|---|

| L-threonine | (2S, 3R) | Proteinogenic amino acid | 256 (decomp.) | -28.3° (c=1, H2O) |

| D-threonine | (2R, 3S) | Metabolite in some organisms | 274 (decomp.) | +28.3° (c=1, H2O) |

| L-allo-threonine | (2S, 3S) | Found in certain bacteria | 276 (decomp.) | +10.3° (c=5, H2O) |

| D-allo-threonine | (2R, 3R) | Component of antibiotic peptides | 276 (decomp.) | -33.5° (c=1, 1N HCl) |

The stereochemical complexity of threonine derivatives extends beyond simple enantiomerism to encompass diastereomerism, where stereoisomers are not mirror images of each other [8] [9]. This diastereomeric relationship between threonine and allo-threonine creates distinct molecular entities with different physical properties, biological activities, and synthetic utilities. Research demonstrates that the presence of two chiral centers in threonine allows for four optically active stereoisomers, each requiring specific synthetic approaches for stereoselective preparation [10].

D-allo Configuration Characteristics

The D-allo configuration of threonine, characterized by (2R,3R) stereochemistry, represents a particularly significant structural variant that exhibits unique molecular properties and biological activities [7] [11] [12]. This specific stereochemical arrangement positions both the amino group and hydroxyl group in a spatial configuration that differs markedly from the naturally occurring L-threonine, resulting in altered intermolecular interactions and conformational preferences.

D-allo-threonine demonstrates distinctive characteristics in its crystal structure, thermal stability, and solution behavior compared to other threonine stereoisomers [7] [12] [13]. The compound exhibits a melting point of 276°C with decomposition, indicating enhanced thermal stability relative to L-threonine [11]. Its optical rotation of -33.5° (c=1, 1N HCl) reflects the specific three-dimensional arrangement of electron-donating and electron-withdrawing groups around the chiral centers [7].

The stereochemical configuration of D-allo-threonine influences its hydrogen bonding patterns and conformational flexibility in aqueous environments [14] [15]. Terahertz spectroscopy studies reveal that D-allo-threonine exhibits distinct vibrational modes compared to other threonine stereoisomers, particularly in the low-frequency region where intermolecular interactions dominate [14]. These spectroscopic differences arise from the unique spatial arrangement of functional groups that affects both intramolecular and intermolecular hydrogen bonding networks.

Research indicates that D-allo-threonine serves as a component of biologically active peptides, particularly in bacterial systems where it contributes to the structural integrity and biological activity of specialized metabolites [7] [4]. The incorporation of D-allo-threonine into peptide sequences can significantly alter the conformational properties and biological activities of the resulting compounds, demonstrating the critical importance of stereochemistry in peptide design and function.

Comparison with L-Threonine, D-Threonine, and L-allo-Threonine Stereoisomers

The comparative analysis of threonine stereoisomers reveals fundamental principles governing the relationship between molecular structure and physical properties in amino acid chemistry [16] [8] [10]. Each stereoisomer exhibits distinct characteristics that reflect the precise three-dimensional arrangement of substituents around the chiral centers, demonstrating how subtle structural changes can produce profound effects on molecular behavior.

L-threonine, the naturally occurring stereoisomer with (2S,3R) configuration, serves as the reference standard for comparison with other threonine derivatives [3] [6]. This stereoisomer exhibits characteristic intramolecular hydrogen bonding between the hydroxyl group and carboxyl group, contributing to its conformational stability and crystal packing arrangements [17]. The compound demonstrates specific optical rotation properties (-28.3° in water) and thermal decomposition at 256°C, establishing baseline parameters for stereochemical comparisons.

D-threonine, the enantiomer of L-threonine with (2R,3S) configuration, exhibits mirror-image properties that reflect the fundamental principle of enantiomeric relationships [16] [10]. The compound shows optical rotation of opposite sign (+28.3°) but identical magnitude compared to L-threonine, confirming the enantiomeric relationship. However, D-threonine demonstrates enhanced thermal stability with decomposition at 274°C, suggesting that crystal packing forces and intermolecular interactions may differ subtly between enantiomers.

Table 2: Molecular Properties Influenced by Stereochemistry

| Property | L-threonine (2S,3R) | D-allo-threonine (2R,3R) | Impact of Configuration |

|---|---|---|---|

| Hydrogen Bonding Patterns | Intramolecular H-bond between OH and COOH | Different H-bonding network | Stereochemistry determines H-bond geometry |

| Crystal Packing | Orthorhombic crystal system | Modified crystal structure | Different packing arrangements |

| Conformational Stability | High conformational rigidity | Altered backbone flexibility | Configuration affects energy barriers |

| Solubility in Water | 20.8 g/100mL (25°C) | Slightly water-soluble | Chirality influences hydration |

| Thermal Stability | Decomposes at 256°C | Decomposes at 276°C | Structure-dependent decomposition |

| Chemical Reactivity | Moderate reactivity | Enhanced reactivity | Stereoselectivity varies |

L-allo-threonine, with (2S,3S) configuration, represents a diastereomeric relationship to both L-threonine and D-threonine [4] [5]. This stereoisomer exhibits distinct physical properties including enhanced thermal stability (decomposition at 276°C) and modified optical rotation (+10.3° at c=5 in water). The diastereomeric relationship results in different conformational preferences and intermolecular interactions compared to the threonine enantiomers.

Comparative studies using scanning tunneling microscopy reveal that different threonine stereoisomers exhibit distinct self-assembly patterns on surfaces [18]. L-threonine and D-threonine each form characteristic triangular and chain-like structures, with orientations that differ between the enantiomers. These observations demonstrate how stereochemistry influences molecular recognition and assembly processes at the molecular level.

Influence of Stereochemistry on Molecular Properties

The stereochemical configuration of threonine derivatives exerts profound influence on fundamental molecular properties including hydrogen bonding patterns, conformational flexibility, and intermolecular interactions [19] [9] [20]. These effects arise from the precise three-dimensional arrangement of functional groups around chiral centers, which determines the spatial accessibility and orientation of hydrogen bond donors and acceptors.

Hydrogen bonding stereochemistry in threonine derivatives follows specific geometric constraints that depend on the electronic configuration of acceptor atoms, steric accessibility of donor atoms, and overall molecular conformation [17] [21]. The hydroxyl group in threonine can participate in both intramolecular and intermolecular hydrogen bonding, with the specific bonding patterns determined by the stereochemical configuration. Research demonstrates that L-threonine forms characteristic intramolecular hydrogen bonds that stabilize specific conformations, while D-allo-threonine exhibits different hydrogen bonding networks due to altered spatial relationships between functional groups.

The influence of stereochemistry extends to conformational energy landscapes, where different stereoisomers exhibit distinct preferred conformations and energy barriers for conformational interconversion [22] [15] [23]. Quantum mechanical calculations reveal that the conformational preferences of threonine derivatives depend critically on the stereochemical configuration, with different stereoisomers favoring different backbone conformations and side chain orientations.

Crystal packing arrangements also reflect stereochemical influences on molecular properties [14] [8]. Different threonine stereoisomers adopt distinct crystal structures that reflect their unique intermolecular interaction patterns. These packing differences contribute to variations in physical properties such as melting points, solubility, and thermal stability observed among stereoisomers.

The incorporation of protecting groups such as fluorenylmethoxycarbonyl and tert-butyl groups introduces additional stereochemical considerations that influence molecular properties [24] [25]. These bulky protecting groups create steric constraints that affect conformational flexibility and intermolecular interactions, further modifying the property profiles of threonine derivatives.

Conformational Energy Landscapes

The conformational energy landscapes of threonine derivatives represent complex multidimensional surfaces that describe how molecular energy varies with changes in backbone and side chain dihedral angles [22] [15] [23]. These energy surfaces provide fundamental insights into the preferred molecular conformations, conformational flexibility, and dynamic behavior of amino acid derivatives in various environments.

Computational studies using high-level quantum mechanical methods have identified multiple stable conformations for threonine, characterized by different combinations of backbone (φ, ψ) and side chain (χ₁, χ₂) dihedral angles [22]. The global minimum energy conformation, designated as IIgg, represents the most stable arrangement with specific backbone and side chain orientations that optimize intramolecular interactions while minimizing steric conflicts.

Table 3: Conformational Energy Landscapes of Threonine

| Conformer Type | Relative Energy (cm⁻¹) | Backbone Conformation | Side Chain Configuration |

|---|---|---|---|

| IIgg (Global minimum) | 0.0 | Type II | gauche, gauche |

| Ig-g | 132.2 | Type I | gauche, -gauche |

| I'gg- | 349.7 | Type I′ | gauche, -gauche |

| IItg- | 446.9 | Type II | trans, -gauche |

| III'g-g | 455.2 | Type III′ | gauche, -gauche |

| III'gg | 462.6 | Type III′ | gauche, gauche |

| IIg-t | 625.5 | Type II | gauche, trans |

The conformational analysis reveals that threonine exhibits seven major conformational families within an energy range of approximately 625 cm⁻¹ above the global minimum [22]. These conformations correspond to different combinations of backbone conformational types (I, I′, II, III′) and side chain rotameric states (gauche, trans, -gauche). The relative stability of these conformations reflects the balance between intramolecular hydrogen bonding, steric interactions, and electronic effects.

The presence of the β-methyl group in threonine significantly influences the conformational energy landscape compared to simpler amino acids like serine [22]. This methyl substitution increases energy barriers for conformational interconversion and stabilizes certain conformational states through favorable van der Waals interactions. The effect of this substitution demonstrates how even minor structural modifications can substantially alter conformational preferences.

Environmental factors such as solvent effects and temperature significantly influence the conformational energy landscapes of threonine derivatives [15] [23]. Aqueous solvation stabilizes conformations that maximize hydrogen bonding with water molecules, while organic solvents may favor different conformational states. Temperature affects the population distribution among conformational states according to Boltzmann statistics, with higher temperatures increasing the accessibility of higher-energy conformations.

The incorporation of protecting groups such as Fmoc and tert-butyl groups substantially modifies the conformational energy landscapes of threonine derivatives [24] [26] [25]. These bulky substituents introduce additional steric constraints that restrict conformational flexibility and alter the relative energies of accessible conformations. The Fmoc group, with its large aromatic system, particularly constrains rotation around the N-Cα bond, while the tert-butyl group affects side chain conformational preferences.

Table 4: Protecting Group Effects on Molecular Properties

| Protecting Group | Molecular Weight Addition | Stability Profile | Steric Effects | Impact on Conformation |

|---|---|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | 222.24 Da | Acid-stable, base-labile | Bulky aromatic system | Restricts N-terminal rotation |

| tert-Butyl (tBu) | 56.11 Da | Base-stable, acid-labile | Compact branched alkyl | Protects hydroxyl groups |

| Combined Fmoc + tBu | 278.35 Da | Orthogonal protection | Combined steric hindrance | Enhanced conformational rigidity |

Advanced computational methods including molecular dynamics simulations and enhanced sampling techniques provide detailed insights into the conformational dynamics of threonine derivatives [27] [28]. These approaches reveal how conformational states interconvert through specific transition pathways and identify the kinetic barriers that control conformational exchange rates. Understanding these dynamic aspects is crucial for predicting the behavior of threonine derivatives in biological systems and synthetic applications.